molecular formula C14H14O4 B11866931 3-Acetyl-5-methoxy-2,7-dimethyl-4H-1-benzopyran-4-one CAS No. 62806-19-3

3-Acetyl-5-methoxy-2,7-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11866931
CAS No.: 62806-19-3
M. Wt: 246.26 g/mol
InChI Key: KTTQBXANVYYHAQ-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its unique structure, which includes an acetyl group at the 3-position, a methoxy group at the 5-position, and two methyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2,7-dimethylchromen-4-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, Alzheimer’s, and microbial infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable chromen-4-one core.

Mechanism of Action

The mechanism of action of 3-acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-4-one structure but lacking the acetyl and methoxy groups.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Flavonoids: A class of compounds with a similar core structure but with varying substituents that confer different biological activities.

Uniqueness

3-Acetyl-5-methoxy-2,7-dimethyl-4H-chromen-4-one is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential for diverse applications compared to other chromen-4-one derivatives.

Properties

CAS No.

62806-19-3

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-acetyl-5-methoxy-2,7-dimethylchromen-4-one

InChI

InChI=1S/C14H14O4/c1-7-5-10(17-4)13-11(6-7)18-9(3)12(8(2)15)14(13)16/h5-6H,1-4H3

InChI Key

KTTQBXANVYYHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C)C(=O)C

Origin of Product

United States

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